5-(4-Chlorophenyl)-6-methyl-4-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine
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Overview
Description
This compound is a thieno[2,3-d]pyrimidine derivative . Thieno[2,3-d]pyrimidines are a class of compounds that have been studied for their potential therapeutic applications .
Synthesis Analysis
Thieno[2,3-d]pyrimidine derivatives can be synthesized from substituted aldehydes, HCl, and DMF under reflux conditions . The specific synthesis process for this compound is not detailed in the available literature.Scientific Research Applications
Synthesis and Antibacterial Activity
Derivatives of 5-(4-Chlorophenyl)-6-methyl-thieno[2,3-d]pyrimidine have been synthesized and tested for their antibacterial activity against human bacterial flora. These compounds showed significant activity against a wide range of bacterial species, demonstrating their potential as antibacterial agents. Specifically, certain derivatives displayed great selectivity against Corynebacterium xerosis and Arcanobacterium haemolyticum (Fellahi et al., 1995).
Heterocyclic Synthesis for Medicinal Chemistry
The compound and its related structures serve as key intermediates in the synthesis of a diverse array of heterocyclic compounds with potential medicinal properties. For instance, novel synthesis pathways have been developed for pyridine-2(1H)-thione and fused nitrogen and/or sulfur heterocyclic derivatives, which are crucial for developing new drugs with improved efficacy (Elneairy, 2010).
Antimicrobial and Antifungal Activities
New thienopyrimidine derivatives have shown promising results in antimicrobial and antifungal screenings. These compounds exhibit significant activity against various bacterial and fungal strains, highlighting their potential in treating infectious diseases. The structural modification of these compounds can lead to the development of potent antimicrobial agents with specific target selectivity (Ahmed et al., 2020).
VEGFR3 Inhibition for Cancer Treatment
Thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of the vascular endothelial growth factor receptor 3 (VEGFR3), showing significant potential in the treatment of metastatic breast cancer. These inhibitors can effectively suppress the proliferation and migration of cancer cells, indicating their role in cancer therapy (Li et al., 2021).
Future Directions
The future directions for research on this compound could include further studies on its potential therapeutic applications, particularly in the context of cancer treatment . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
This interaction could potentially inhibit or enhance the activity of the target, resulting in a therapeutic effect .
Biochemical Pathways
For example, indole derivatives have been shown to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the piperazine ring, a common structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes at the molecular and cellular level, which could result in a therapeutic effect .
Properties
IUPAC Name |
5-(4-chlorophenyl)-6-methyl-4-[4-[2-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClF3N4S/c1-15-20(16-6-8-17(25)9-7-16)21-22(29-14-30-23(21)33-15)32-12-10-31(11-13-32)19-5-3-2-4-18(19)24(26,27)28/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFXMWCWNKPUGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C4=CC=CC=C4C(F)(F)F)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClF3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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